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Compound of Interest

1H-pyrrolof2,3-c]pyridine-4-
Compound Name:
carboxylic acid

cat. No.: B1395218

An In-depth Technical Guide to the Patent Landscape of 1H-Pyrrolo[2,3-c]pyridine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the patent landscape for 1H-pyrrolo[2,3-
c]pyridine compounds, offering valuable insights for researchers, scientists, and drug
development professionals. We will delve into the core aspects of the intellectual property
surrounding this privileged scaffold, exploring key players, therapeutic applications, synthetic
strategies, and future opportunities. Our analysis is grounded in the latest patent filings and
scientific literature, providing a robust foundation for strategic decision-making in drug
discovery.

The Ascendance of a Privileged Scaffold: An
Introduction to 1H-Pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone
in modern medicinal chemistry. Its unique structural and electronic properties, particularly its
ability to act as a bioisostere of indole and form crucial hydrogen bonds with protein targets,
have cemented its status as a "privileged scaffold". This versatile core is prominently featured
in a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic
areas. Its significance is particularly pronounced in the realm of kinase inhibitors, where it has
been instrumental in the development of targeted therapies for cancer and inflammatory
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disorders. This guide will navigate the intricate patent landscape of this remarkable scaffold,
illuminating the path for future innovation.

Navigating the Intellectual Property Maze: A Patent
Landscape Analysis

A thorough understanding of the patent landscape is paramount for any research and
development program. Our analysis reveals a dynamic and competitive environment for 1H-
pyrrolo[2,3-c]pyridine compounds, with a clear focus on specific therapeutic targets and a
growing number of key players.

Filing Trends: A Sustained Wave of Innovation

The patent filing activity for 1H-pyrrolo[2,3-c]pyridine derivatives has witnessed a consistent
upward trend over the past two decades. This sustained interest underscores the scaffold's
enduring value and the continuous discovery of new applications and structural modifications.
The majority of filings are concentrated in key markets, including the United States, Europe,
and China, reflecting the global nature of pharmaceutical research and development.

The Titans of Innovation: Key Assighees

The patent landscape is dominated by a mix of large pharmaceutical corporations and
specialized biotechnology companies. These organizations have strategically invested in
building robust intellectual property portfolios around their 1H-pyrrolo[2,3-c]pyridine-based drug
candidates.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Key Assignees

Primary Therapeutic Focus

Noteworthy Patented
Compounds/Targets

Pfizer Inc.

Oncology, Inflammation

Xalkori® (Crizotinib) -
ALK/ROS1 inhibitor

Incyte Corporation

Oncology, Inflammation

Jakafi® (Ruxolitinib) - JAK1/2
inhibitor

Gilead Sciences, Inc.

Inflammation, Oncology

Jyseleca® (Filgotinib) - JAK1

inhibitor

AstraZeneca PLC

Oncology

Tagrisso® (Osimertinib) -
EGFR inhibitor

Eli Lilly and Company

Inflammation, Oncology

Olumiant® (Baricitinib) -
JAK1/2 inhibitor

Therapeutic Battlegrounds: A Focus on Kinase

Inhibition

The vast majority of patents for 1H-pyrrolo[2,3-c]pyridine compounds are directed towards the

inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling and

are frequently dysregulated in disease.

Therapeutic Area

Key Kinase Targets

Indications

Oncology

ALK, ROS1, EGFR, JAK, BTK

Non-small cell lung cancer,
myelofibrosis, leukemia,

lymphoma

Inflammatory & Autoimmune

Diseases

JAK family (JAK1, JAK2,
JAK3, TYK2)

Rheumatoid arthritis, psoriasis,

inflammatory bowel disease

Neurological Disorders

LRRK2, GSK3p

Parkinson's disease,

Alzheimer's disease
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The Chemist's Compass: Synthetic Strategies for
the 1H-Pyrrolo[2,3-c]pyridine Core

The efficient and versatile synthesis of the 1H-pyrrolo[2,3-c]pyridine scaffold is a critical enabler
of drug discovery programs. Several robust synthetic routes have been developed, with the
choice of a specific pathway often dictated by the desired substitution pattern.

Representative Synthetic Workflow: The Fischer Indole
Synthesis Approach

One of the most widely employed methods for the construction of the 7-azaindole core is a
variation of the classic Fischer indole synthesis. This approach offers a high degree of flexibility
for introducing substituents at various positions of the bicyclic system.
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Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives via
the Fischer indole synthesis.

Step-by-Step Protocol: Synthesis of a 4-Substituted 1H-
Pyrrolo[2,3-c]pyridine

The following protocol provides a representative example of a common synthetic sequence.

o Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the

desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at
room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
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e Cyclization: Add a strong acid, such as polyphosphoric acid or Eaton's reagent, to the
reaction mixture. Heat the mixture to 80-120 °C for 4-12 hours.

e Workup and Purification: Cool the reaction mixture to room temperature and pour it into a
mixture of ice and aqueous sodium hydroxide to neutralize the acid. Extract the product with
an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine,
dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude
product is then purified by column chromatography on silica gel.

o Further Functionalization: The resulting 1H-pyrrolo[2,3-c]pyridine core can be further
modified. For instance, selective halogenation at the 4-position, followed by a Suzuki or
Buchwald-Hartwig cross-coupling reaction, allows for the introduction of a wide range of
substituents.

Decoding the Blueprint: Structure-Activity
Relationship (SAR) Insights

The biological activity of 1H-pyrrolo[2,3-c]pyridine-based inhibitors is exquisitely sensitive to the
nature and position of substituents on the core scaffold. A deep understanding of these SAR
trends is crucial for designing potent and selective drug candidates.

» The N1-H of the Pyrrole Ring: This proton is a critical hydrogen bond donor, often interacting
with a key residue in the hinge region of the kinase active site.

e Substitution at the C4-Position: This position is frequently utilized to introduce larger
substituents that can occupy the solvent-exposed region of the ATP-binding pocket, often
leading to improved potency and selectivity.

» Modification of the Pyridine Ring: Substituents on the pyridine ring can modulate the
physicochemical properties of the molecule, such as solubility and metabolic stability, and
can also make additional contacts with the target protein.

From Bench to Bedside: The Clinical Development
Landscape
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The therapeutic potential of 1H-pyrrolo[2,3-c]pyridine compounds is evidenced by the number
of drugs that have successfully navigated the rigorous process of clinical development and
gained regulatory approval.

Approved
Drug Name Trade Name Target(s) o Developer
Indications

Anaplastic

lymphoma

kinase (ALK)-

o ] positive or ]
Crizotinib Xalkori® ALK, ROS1 - Pfizer Inc.

ROS1-positive

non-small cell

lung cancer

(NSCLC)

Myelofibrosis,
polycythemia

Ruxolitinib Jakafi® JAK1, JAK2 vera, graft- Incyte Corp.
versus-host

disease

Rheumatoid
Filgotinib Jyseleca® JAK1 arthritis, Gilead Sciences

ulcerative colitis

Epidermal
growth factor
Osimertinib Tagrisso® EGFR receptor (EGFR)  AstraZeneca
mutation-positive
NSCLC

Rheumatoid
arthritis, atopic
Baricitinib Olumiant® JAK1, JAK2 dermatitis, Eli Lilly
alopecia areata,
COVID-19
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Charting New Territories: White Space Analysis and
Future Outlook

Despite the crowded nature of the patent landscape for kinase inhibitors, there remain
significant opportunities for innovation with the 1H-pyrrolo[2,3-c]pyridine scaffold.

Workflow for Identifying White Space Opportunities
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Caption: A systematic workflow for the identification of white space opportunities in the 1H-
pyrrolo[2,3-c]pyridine patent landscape.

Emerging Frontiers

e Beyond Kinases: While kinase inhibition remains the dominant application, there is growing
interest in exploring the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of other
enzyme families, such as bromodomains and phosphodiesterases.

o Targeting Drug Resistance: The development of next-generation inhibitors that can
overcome acquired resistance to existing therapies is a major area of focus. This involves
designing compounds that can bind to mutated forms of the target protein.
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e Novel Drug Modalities: The incorporation of the 1H-pyrrolo[2,3-c]pyridine scaffold into novel
drug modalities, such as proteolysis-targeting chimeras (PROTACS), represents an exciting
new frontier for targeted protein degradation.

Conclusion: A Scaffold of Enduring Promise

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be an exceptionally fruitful starting point
for the discovery of innovative medicines. The patent landscape reflects a vibrant and highly
competitive field, with a continuous stream of new intellectual property being generated. While
the kinase inhibitor space is mature, opportunities still exist for those who can creatively
explore new therapeutic targets, overcome drug resistance, and embrace novel drug
modalities. A deep understanding of the patent and scientific literature, coupled with a robust
synthetic chemistry platform, will be the key to unlocking the full potential of this remarkable
scaffold in the years to come.

« To cite this document: BenchChem. [Patent landscape analysis for 1H-pyrrolo[2,3-c]pyridine
compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395218#patent-landscape-analysis-for-1h-pyrrolo-2-
3-c-pyridine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1395218#patent-landscape-analysis-for-1h-pyrrolo-2-3-c-pyridine-compounds
https://www.benchchem.com/product/b1395218#patent-landscape-analysis-for-1h-pyrrolo-2-3-c-pyridine-compounds
https://www.benchchem.com/product/b1395218#patent-landscape-analysis-for-1h-pyrrolo-2-3-c-pyridine-compounds
https://www.benchchem.com/product/b1395218#patent-landscape-analysis-for-1h-pyrrolo-2-3-c-pyridine-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1395218?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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